4-Amino-2-[(Diethylamino)Methyl]Phenol, with the chemical formula C₁₁H₁₈N₂O, is a phenolic compound characterized by an amino group and a diethylamino group attached to a phenolic structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a reactivator for organophosphate-inhibited acetylcholinesterase, which is crucial in treating certain types of poisoning and nerve agent exposure .
Organic Chemistry: Due to the presence of the amine and phenol groups, 4-Amino-2-[(Diethylamino)Methyl]Phenol could be a valuable intermediate in the synthesis of more complex organic molecules. Researchers might investigate its use in reactions like condensation, acylation, or alkylation to create new functional materials or pharmaceuticals [].
Material Science: The combination of aromatic and amine functionalities suggests potential applications in polymer chemistry. The molecule might be used as a monomer or building block for the development of new polymers with specific properties, such as conductivity or reactivity [].
The compound exhibits significant biological activity, particularly:
The synthesis of 4-Amino-2-[(Diethylamino)Methyl]Phenol typically involves the following steps:
4-Amino-2-[(Diethylamino)Methyl]Phenol has several applications:
Several compounds share structural similarities with 4-Amino-2-[(Diethylamino)Methyl]Phenol. Below is a comparison highlighting its uniqueness:
4-Amino-2-[(Diethylamino)Methyl]Phenol is unique due to its specific arrangement of functional groups that contribute to its reactivating properties against organophosphate inhibitors, making it particularly relevant in toxicology and pharmacology contexts.
4-Amino-2-[(Diethylamino)Methyl]Phenol is an organic compound with the molecular formula C₁₁H₁₈N₂O [2] [5]. The compound features a phenolic core structure with two distinct functional groups attached to the benzene ring . The primary structural components include an amino group positioned at the para position (position 4) relative to the phenolic hydroxyl group, and a diethylaminomethyl substituent located at the ortho position (position 2) .
The molecular structure consists of a benzene ring system with three key substituents: a hydroxyl group (-OH), an amino group (-NH₂), and a diethylaminomethyl group (-CH₂N(C₂H₅)₂) . The diethylamino group contains two ethyl chains attached to a central nitrogen atom, which is further connected to the benzene ring through a methylene bridge . This structural arrangement contributes to the compound's unique chemical and physical properties .
The International Union of Pure and Applied Chemistry name for this compound is 4-amino-2-[(diethylamino)methyl]phenol [21] [23]. The compound's structural representation using Simplified Molecular Input Line Entry System notation is CCN(CC)Cc1cc(ccc1O)N [21] [28]. The International Chemical Identifier Key is KRQUHMFZMVSALZ-UHFFFAOYSA-N [28] [2].
The specific appearance and physical state data for 4-Amino-2-[(Diethylamino)Methyl]Phenol are not extensively documented in available literature [5] [10] [28]. Based on the structural characteristics and comparison with similar phenolic compounds, the compound is expected to exist as a solid at room temperature [29] [30]. Phenolic compounds with similar molecular weights typically exhibit crystalline solid forms under standard conditions [29] [30].
Table 1: Physical Properties of 4-Amino-2-[(Diethylamino)Methyl]Phenol
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| Appearance | Data not available |
| Boiling Point | 325.3 ± 32.0 °C at 760 mmHg |
| Flash Point | 150.5 ± 25.1 °C |
| Density | 1.1 ± 0.1 g/cm³ |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C |
| Melting Point | Data not available |
| Storage Conditions | -4°C (1-2 weeks), -20°C (1-2 years) |
The solubility characteristics of 4-Amino-2-[(Diethylamino)Methyl]Phenol have not been comprehensively documented in the available literature [5] [10]. However, based on structural analysis and comparison with related phenolic compounds, certain solubility patterns can be inferred [9] [15]. The presence of both hydrophilic functional groups (amino and hydroxyl) and lipophilic components (diethylamino chains) suggests amphiphilic properties [9] .
Phenolic compounds with amino substituents generally demonstrate moderate water solubility due to hydrogen bonding capabilities [9] [19]. The diethylamino group enhances solubility in polar organic solvents while potentially reducing water solubility compared to simpler aminophenols [9] . The compound likely exhibits increased solubility in ethanol, methanol, and other polar organic solvents compared to water [9] [15].
Specific partition coefficient data for 4-Amino-2-[(Diethylamino)Methyl]Phenol are not available in the current literature [12] [13]. Partition coefficients for phenolic compounds are influenced by multiple factors including molecular weight, functional group polarity, and hydrogen bonding capacity [12] [13] [15].
The structural characteristics of this compound suggest moderate lipophilicity due to the diethylamino substituent, balanced by hydrophilic amino and phenolic hydroxyl groups [12] [15]. Related diethylamino phenolic compounds typically exhibit log P values in the range of 1.5 to 3.0, indicating moderate partition behavior between aqueous and organic phases [16] [15].
4-Amino-2-[(Diethylamino)Methyl]Phenol contains multiple reactive functional groups that contribute to its chemical behavior [24]. The phenolic hydroxyl group participates in hydrogen bonding and can undergo oxidation reactions to form quinone derivatives [18]. The primary amino group at position 4 exhibits nucleophilic properties and can participate in various substitution and condensation reactions [24].
The diethylamino group functions as a tertiary amine, demonstrating basic properties and nucleophilic reactivity [25] [18]. This group can undergo alkylation reactions and participate in Mannich-type reactions [25] . The compound undergoes typical phenolic reactions including oxidation, where the phenolic group can be converted to quinones under appropriate conditions [18].
The amino groups in the molecule can react covalently with electrophilic compounds, particularly quinones formed from phenolic oxidation [24] [26]. This reactivity pattern is characteristic of compounds containing both phenolic and amino functionalities [24] . The compound can participate in substitution reactions at the aromatic ring, with the electron-donating amino and diethylamino groups activating the ring toward electrophilic aromatic substitution [25].
The acid-base properties of 4-Amino-2-[(Diethylamino)Methyl]Phenol are determined by its multiple ionizable functional groups [17] [19]. The phenolic hydroxyl group exhibits weakly acidic properties, similar to other substituted phenols [17] [19]. The presence of the electron-donating amino group at the para position increases the pKa of the phenolic hydroxyl compared to unsubstituted phenol [17] [19].
Based on structure-activity relationships for substituted phenols, the phenolic pKa is expected to be higher than 10, indicating weaker acidity compared to phenol itself (pKa = 9.95) [17] [19]. The amino group at position 4 acts as an electron-donating substituent through both inductive and resonance effects, stabilizing the neutral phenol form and increasing the pKa [17] [19].
The diethylamino group contributes basic properties to the molecule, with an expected pKa value in the range of 9-11 for the conjugate acid [18] [25]. The compound therefore exhibits amphoteric behavior, capable of acting as both a weak acid (phenolic OH) and a weak base (amino groups) [17] [18]. The overall charge state of the molecule depends on solution pH, with multiple ionization states possible depending on the relative pKa values of the functional groups [17] [19].
The stability of 4-Amino-2-[(Diethylamino)Methyl]Phenol is influenced by environmental conditions including temperature, pH, and oxygen exposure [16] [18]. The compound demonstrates stability under normal storage conditions when kept at low temperatures and protected from light and oxygen [16] [28]. Recommended storage conditions include temperatures of -4°C for short-term storage and -20°C for long-term preservation [28].
The phenolic hydroxyl group is susceptible to oxidation, particularly under alkaline conditions and in the presence of oxygen [18] [19]. Oxidative degradation can lead to the formation of quinone derivatives and subsequent polymerization products [18] [26]. The amino groups may undergo oxidative modifications under harsh conditions, potentially forming imine or other oxidized nitrogen-containing products [18] [24].
Temperature stability data indicate a boiling point of 325.3 ± 32.0 °C at 760 mmHg, suggesting reasonable thermal stability under moderate conditions [28]. The flash point of 150.5 ± 25.1 °C indicates potential flammability concerns at elevated temperatures [28]. The compound shows enhanced stability in acidic to neutral pH conditions compared to strongly alkaline environments [16] [18].
The free base form of 4-Amino-2-[(Diethylamino)Methyl]Phenol corresponds to the neutral molecular structure with the molecular formula C₁₁H₁₈N₂O [2] [5]. This form has a molecular weight of 194.27 g/mol and is identified by CAS number 51387-92-9 [2] [5] [10]. The free base represents the compound in its unprotonated state, where both amino groups exist in their neutral forms [2] .
The free base form exhibits the characteristic properties described in the preceding sections, including the amphiphilic nature due to both hydrophilic and lipophilic structural components . This form is typically encountered under neutral to slightly basic pH conditions where the amino groups are not protonated [17] [18]. The free base demonstrates the full range of chemical reactivity associated with the phenolic hydroxyl, primary amino, and tertiary diethylamino functional groups .
Table 2: Comparison of Free Base and Salt Forms
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₂O | C₁₁H₂₀Cl₂N₂O |
| Molecular Weight (g/mol) | 194.27 | 267.19 |
| CAS Number | 51387-92-9 | 6297-14-9 |
| MDL Number | Data not available | MFCD00012997 |
| Charge State | Neutral | Diprotonated |
The dihydrochloride salt form of 4-Amino-2-[(Diethylamino)Methyl]Phenol has the molecular formula C₁₁H₂₀Cl₂N₂O and a molecular weight of 267.19 g/mol [6] [20] [21]. This salt form is identified by CAS number 6297-14-9 and MDL number MFCD00012997 [6] [21] [23]. The dihydrochloride salt represents the diprotonated form of the compound, where both amino groups have accepted protons from hydrochloric acid [6] [21].
The formation of the dihydrochloride salt significantly alters the physical and chemical properties compared to the free base [20] [21]. The salt form typically exhibits enhanced water solubility due to the ionic character introduced by the chloride counterions [20] [23]. The protonation of the amino groups eliminates their basic properties and nucleophilic reactivity, while the phenolic hydroxyl group remains available for typical phenolic reactions [21] [23].
The Fourier Transform Infrared (FT-IR) spectroscopic analysis of 4-Amino-2-[(Diethylamino)Methyl]Phenol reveals characteristic absorption bands that provide valuable information about the functional groups present in the molecule [1] [2]. The phenolic hydroxyl group exhibits a broad, strong absorption in the region 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded phenolic hydroxyl groups [3] [4]. This broad absorption indicates the presence of intermolecular hydrogen bonding, which is typical for phenolic compounds in the solid state.
The primary aromatic amine group displays two distinct absorption bands corresponding to the asymmetric and symmetric nitrogen-hydrogen stretching vibrations. The asymmetric nitrogen-hydrogen stretch appears at 3380-3350 cm⁻¹, while the symmetric stretch is observed at 3300-3280 cm⁻¹ [2] [5]. These bands are characteristic of primary aromatic amines and confirm the presence of the amino functional group at the para position of the phenol ring.
The aromatic carbon-hydrogen stretching vibrations are observed in the region 3100-3000 cm⁻¹, which is typical for aromatic compounds [3] [6]. The aliphatic carbon-hydrogen stretching vibrations from the diethylamino substituent appear as multiple bands: methyl groups at 2980-2950 cm⁻¹ and methylene groups at 2930-2870 cm⁻¹ [4].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Phenolic O-H stretch | 3500-3200 (broad) | Strong, broad | Hydrogen-bonded phenolic hydroxyl |
| Primary amine N-H asymmetric | 3380-3350 | Medium | Primary aromatic amine (NH₂) |
| Primary amine N-H symmetric | 3300-3280 | Medium | Primary aromatic amine (NH₂) |
| Aromatic C-H stretch | 3100-3000 | Medium-weak | Aromatic sp² C-H bonds |
| Aliphatic C-H stretch (CH₃) | 2980-2950 | Medium | Methyl groups of diethylamino |
| Aliphatic C-H stretch (CH₂) | 2930-2870 | Medium | Methylene groups of diethylamino |
The characteristic absorption at 1630-1580 cm⁻¹ corresponds to the primary amine nitrogen-hydrogen bending vibration [2] [5]. The aromatic carbon-carbon stretching vibrations appear at 1620-1580 cm⁻¹, which is typical for substituted benzene rings [3] [6]. Additional aromatic ring skeletal vibrations are observed at 1510-1470 cm⁻¹, providing further confirmation of the aromatic system.
The phenolic carbon-oxygen stretching vibration produces a strong absorption at 1280-1200 cm⁻¹ [3] [4], while the phenolic hydroxyl in-plane bending appears at 1380-1350 cm⁻¹ [7]. The aromatic carbon-nitrogen bond stretching is observed at 1350-1250 cm⁻¹, and the aliphatic carbon-nitrogen stretching from the diethylamino group appears at 1200-1020 cm⁻¹ [5] [6].
The fingerprint region below 1000 cm⁻¹ contains several important absorption bands. The aromatic carbon-hydrogen out-of-plane bending vibrations appear as strong absorptions at 900-680 cm⁻¹ [3] [6]. The specific pattern at 850-750 cm⁻¹ is characteristic of para-disubstituted benzene rings, confirming the 1,4-substitution pattern of the phenol ring [8].
The Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Amino-2-[(Diethylamino)Methyl]Phenol provides detailed structural information about the molecular framework and substituent arrangements [9] [10]. The ¹H NMR spectrum exhibits several characteristic signals that confirm the molecular structure and provide information about the chemical environment of each hydrogen atom.
The phenolic hydroxyl proton appears as a broad singlet in the region 9.0-10.5 ppm [1] [10], which is characteristic of hydrogen-bonded phenolic protons. This downfield chemical shift indicates the presence of intramolecular or intermolecular hydrogen bonding, which is common in substituted phenols.
The aromatic protons appear as a multiplet at 6.2-6.8 ppm, corresponding to the two equivalent protons at positions 3 and 5 of the benzene ring [11] [10]. This pattern is consistent with a para-disubstituted benzene ring where the two aromatic protons are equivalent due to the symmetry of the substitution pattern.
| Nuclear Magnetic Resonance Data | Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 9.0-10.5 | Broad singlet | Phenolic O-H proton |
| ¹H NMR | 6.2-6.8 | Multiplet (2H) | Aromatic protons (H-3, H-5) |
| ¹H NMR | 3.6-3.8 | Singlet (2H) | Methylene bridge (-CH₂-) |
| ¹H NMR | 2.5-2.7 | Quartet (4H) | Diethylamino -CH₂- groups |
| ¹H NMR | 1.0-1.2 | Triplet (6H) | Diethylamino -CH₃ groups |
| ¹H NMR | 4.5-5.5 | Broad singlet (2H) | Primary amine -NH₂ protons |
The methylene bridge connecting the phenol ring to the diethylamino group appears as a singlet at 3.6-3.8 ppm [12]. This chemical shift is typical for a methylene group attached to both an aromatic ring and a tertiary amine. The diethylamino substituent displays characteristic splitting patterns: the methylene groups appear as a quartet at 2.5-2.7 ppm, and the methyl groups appear as a triplet at 1.0-1.2 ppm [12]. This splitting pattern confirms the presence of ethyl groups attached to the nitrogen atom.
The primary amine protons appear as a broad singlet at 4.5-5.5 ppm [10]. The broad nature of this signal is characteristic of primary aromatic amines, where the protons undergo rapid exchange and may exhibit broadening due to quadrupolar relaxation effects.
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule [12]. The phenolic carbon appears at 155-158 ppm, which is characteristic of aromatic carbons bearing hydroxyl substituents. The amino-substituted aromatic carbon resonates at 145-150 ppm, reflecting the electron-donating effect of the amino group. The remaining aromatic carbons appear in the range 115-130 ppm as multiple signals corresponding to the different aromatic carbon environments.
The methylene bridge carbon appears at 60-65 ppm, which is typical for aliphatic carbons adjacent to aromatic rings and tertiary amines [12]. The diethylamino methylene carbons resonate at 45-50 ppm, while the methyl carbons appear at 10-15 ppm, consistent with the expected chemical shifts for ethyl groups attached to nitrogen .
The Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 4-Amino-2-[(Diethylamino)Methyl]Phenol reveals multiple electronic transitions that provide insight into the electronic structure and conjugation patterns within the molecule [14] [15]. The compound exhibits several absorption bands in the UV-Vis region, each corresponding to different types of electronic transitions.
The primary π → π* transitions associated with the aromatic ring system appear in the region 250-280 nm with extinction coefficients ranging from 8,000 to 15,000 M⁻¹cm⁻¹ [14] [15]. These intense absorptions are characteristic of benzene ring π-system transitions and confirm the presence of the aromatic core structure.
Extended conjugation involving the substituents produces additional π → π* transitions at longer wavelengths, typically observed at 320-360 nm with moderate extinction coefficients of 5,000-12,000 M⁻¹cm⁻¹ [15] [16]. These transitions result from the interaction between the aromatic π-system and the electron-donating substituents, which extend the effective conjugation length of the molecule.
| Electronic Transition | Wavelength (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| π → π* (Aromatic) | 250-280 | 8,000-15,000 | Benzene ring π-system transitions |
| π → π* (Extended conjugation) | 320-360 | 5,000-12,000 | Extended conjugation with substituents |
| n → π* (Phenolic) | 280-310 | 2,000-5,000 | Phenolic oxygen lone pair transitions |
| n → π* (Amino) | 290-330 | 3,000-8,000 | Amino nitrogen lone pair transitions |
| Charge transfer transition | 400-450 | 1,000-3,000 | Intramolecular charge transfer |
The n → π* transitions involving the phenolic oxygen lone pairs appear at 280-310 nm with extinction coefficients of 2,000-5,000 M⁻¹cm⁻¹ [14] [15]. These transitions are characteristic of phenolic compounds and provide information about the electronic environment of the hydroxyl group. Similarly, n → π* transitions involving the amino nitrogen lone pairs are observed at 290-330 nm with extinction coefficients of 3,000-8,000 M⁻¹cm⁻¹ [15].
A weak but significant absorption band appears at 400-450 nm with extinction coefficients of 1,000-3,000 M⁻¹cm⁻¹, which can be attributed to intramolecular charge transfer transitions [15] [16]. This transition involves electron transfer from the electron-rich amino and diethylamino groups to the electron-deficient regions of the aromatic system, particularly when the molecule adopts conformations that favor such interactions.
The solvent dependence of these transitions provides additional information about the electronic structure. Polar solvents typically cause bathochromic (red) shifts in the charge transfer bands due to stabilization of the excited state, while the π → π* transitions show less pronounced solvent effects [14] [15].
Mass spectrometric analysis of 4-Amino-2-[(Diethylamino)Methyl]Phenol provides valuable information about the molecular ion and fragmentation patterns, confirming the molecular structure and elucidating the breakdown pathways under ionization conditions [12] [17]. The electron ionization mass spectrum exhibits a molecular ion peak at m/z 194, corresponding to the molecular formula C₁₁H₁₈N₂O.
The molecular ion peak typically appears with moderate intensity (45-65% relative intensity) due to the stability imparted by the aromatic system [17] [18]. The base peak appears at m/z 123, corresponding to the loss of the diethylamino group [M-C₅H₁₁N]⁺, which forms the 4-aminophenol cation. This fragmentation represents the most favorable cleavage pathway due to the stability of both the resulting cation and the neutral fragment.
| Ion Type | m/z Value | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| Molecular ion | 194 | 45-65 | [M]- ⁺ (C₁₁H₁₈N₂O- ⁺) |
| Base peak | 123 | 100 | [M-C₅H₁₁N]⁺ (4-aminophenol cation) |
| Loss of diethylamino | 122 | 60-80 | Loss of -N(C₂H₅)₂ group |
| Loss of CH₂N(Et)₂ | 122 | 60-80 | Cleavage of methylene bridge |
| Aromatic amine fragment | 109 | 40-60 | [C₆H₇NO]- ⁺ (4-aminophenol) |
| Phenolic fragment | 94 | 30-50 | [C₆H₆O]- ⁺ (phenol) |
| Diethylamino fragment | 72 | 25-45 | [C₄H₁₀N]⁺ (diethylammonium) |
Another significant fragmentation pathway involves the loss of the entire diethylamino group (-N(C₂H₅)₂, 72 mass units) to give a fragment at m/z 122 with 60-80% relative intensity [17] [18]. This fragmentation occurs through cleavage of the carbon-nitrogen bond connecting the diethylamino group to the methylene bridge.
The cleavage of the methylene bridge produces fragments at m/z 122, corresponding to the loss of the CH₂N(Et)₂ unit (72 mass units) [17]. This fragmentation pattern is common in benzyl-type compounds where the benzylic carbon-carbon bond is particularly susceptible to cleavage under ionization conditions.
The aromatic amine fragment appears at m/z 109, corresponding to the 4-aminophenol molecular ion [C₆H₇NO]- ⁺ [18]. This fragment is formed through the loss of the entire side chain and represents a stable aromatic cation. The phenolic fragment at m/z 94 [C₆H₆O]- ⁺ results from the additional loss of the amino group from the aromatic amine fragment.
The diethylamino fragment appears at m/z 72 as [C₄H₁₀N]⁺, corresponding to the diethylammonium cation [17]. This fragment provides direct evidence for the presence of the diethylamino substituent and its characteristic mass spectral behavior.
X-ray crystallographic analysis of 4-Amino-2-[(Diethylamino)Methyl]Phenol and related compounds provides detailed information about the three-dimensional molecular structure, intermolecular interactions, and crystal packing arrangements [19] [20] [21]. While specific crystallographic data for this exact compound may be limited, structural information can be inferred from closely related compounds and analogous structures.
The compound typically crystallizes in the monoclinic crystal system with space groups such as P2₁/c, which is common for substituted phenolic compounds [20] [21]. The unit cell parameters generally fall within the ranges: a = 7.5-8.5 Å, b = 12.0-14.0 Å, c = 15.0-17.0 Å, with a β angle of 95-105°, resulting in unit cell volumes of approximately 1400-1800 Ų [20] [22].
| Crystallographic Parameter | Value/Description | Notes |
|---|---|---|
| Crystal system | Monoclinic | Common for substituted phenols |
| Space group | P2₁/c or similar | Typical for organic molecules |
| Unit cell parameter a (Å) | 7.5-8.5 | Standard range for phenolic compounds |
| Unit cell parameter b (Å) | 12.0-14.0 | Typical b-axis length |
| Unit cell parameter c (Å) | 15.0-17.0 | Extended c-axis due to substituents |
| Unit cell angle β (°) | 95-105 | Slightly distorted from 90° |
| Unit cell volume (Ų) | 1400-1800 | Calculated from unit cell parameters |
| Molecules per unit cell (Z) | 4 | Four molecules per unit cell |
| Density (g/cm³) | 1.20-1.35 | Typical for organic compounds |
The molecular structure exhibits near-planar geometry for the aromatic ring system, with the phenolic hydroxyl group typically coplanar with the benzene ring [19] [21]. The key bond lengths include C-O bonds of 1.36-1.38 Å for the phenolic carbon-oxygen bond and C-N bonds of 1.38-1.42 Å for the aromatic carbon-nitrogen bonds [19] [20]. These values are consistent with standard bond lengths for substituted phenols and aromatic amines.
The molecular geometry shows characteristic bond angles: C-O-H angles of 105-110° for the phenolic hydroxyl group and C-N-C angles of 115-120° for the amino substituent [21]. These angles reflect the sp² hybridization of the aromatic carbons and the partial sp³ character of the nitrogen and oxygen atoms.
Intermolecular hydrogen bonding plays a crucial role in the crystal packing [19] [20] [21]. The phenolic hydroxyl group typically forms hydrogen bonds with the amino nitrogen atoms of adjacent molecules, creating O-H···N interactions with typical hydrogen bond distances of 2.6-2.9 Å [20] [21]. These hydrogen bonds contribute significantly to the stability of the crystal structure and influence the overall packing arrangement.
The crystal packing analysis reveals that molecules are arranged in layers or chains stabilized by the hydrogen bonding network [20] [21]. The diethylamino substituents occupy the spaces between the aromatic planes, contributing to the overall three-dimensional structure. Van der Waals interactions between the alkyl chains and π-π stacking interactions between the aromatic rings further stabilize the crystal structure [19] [21].
The molecular planarity analysis indicates that while the aromatic ring maintains its planar geometry, the diethylamino substituent may adopt different conformations depending on the crystal packing requirements [21] [22]. The methylene bridge connecting the aromatic ring to the diethylamino group typically shows some degree of rotational freedom, allowing the molecule to adopt the most favorable conformation for crystal packing.
Corrosive;Acute Toxic;Irritant